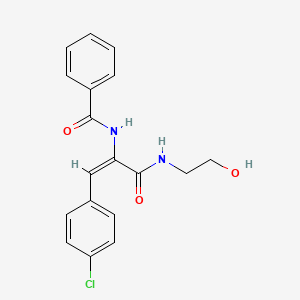
1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane, often referred to as TBIS, is a heterocyclic compound containing both an amine and a sulfonamide functional group. It is a colorless, odorless, and highly water-soluble compound that has recently become a popular research tool for many scientific and medical applications. TBIS has been used in a variety of studies, such as drug design, chemical synthesis, and biochemical and physiological studies. Its versatility and range of applications have led to an increased interest in its synthesis, mechanisms of action, and potential therapeutic uses.
Mechanism of Action
The mechanism of action of TBIS is not yet fully understood. However, it is believed that TBIS acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and as an activator of other enzymes, such as proteases. TBIS is also believed to interact with certain receptors, such as G-protein coupled receptors, to modulate their activity.
Biochemical and Physiological Effects
TBIS has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TBIS can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and activate other enzymes, such as proteases. In vivo studies have shown that TBIS can reduce inflammation and modulate the activity of G-protein coupled receptors.
Advantages and Limitations for Lab Experiments
The advantages of using TBIS in laboratory experiments include its high water solubility, its low toxicity, and its ability to modulate the activity of enzymes and receptors. The limitations of using TBIS include its low stability, its relatively low potency, and its potential to interfere with other drugs or compounds.
Future Directions
Future research on TBIS could focus on understanding its mechanism of action and developing new methods for synthesizing TBIS. Additionally, further research could be done to investigate the potential therapeutic applications of TBIS and its potential interactions with other drugs or compounds. Finally, research could be done to develop more efficient and cost-effective methods for synthesizing TBIS.
Synthesis Methods
TBIS can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the condensation of a tert-butylbenzoyl chloride and an imidazole-4-sulfonamide. Other methods, such as the Buchwald-Hartwig coupling reaction and the Ugi reaction, have also been used to synthesize TBIS.
Scientific Research Applications
TBIS has been used in a variety of scientific and medical studies. In drug design, TBIS has been used to synthesize various drug candidates and to study their pharmacokinetics and pharmacodynamics. In chemical synthesis, TBIS has been used to synthesize various organic compounds, such as amino acids and peptides. In biochemical and physiological studies, TBIS has been used to study the effects of various drugs on biological systems.
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-19(2,3)16-7-5-15(6-8-16)18(24)22-9-4-10-23(12-11-22)27(25,26)17-13-20-14-21-17/h5-8,13-14H,4,9-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKCPGUDHFARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-butylbenzoyl)-4-(1H-imidazole-4-sulfonyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6422093.png)
![7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6422106.png)

![N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B6422131.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6422139.png)
![2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6422146.png)
![6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B6422150.png)
![2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B6422155.png)
![(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422162.png)
![1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine](/img/structure/B6422163.png)
![1-(2,5-dimethoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B6422168.png)
![(2Z)-6-[(4-fluorophenyl)methoxy]-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6422177.png)
![5-methoxy-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B6422190.png)
![3-(4-ethoxy-3-methoxyphenyl)-N'-[(1E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6422209.png)